N-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-4-iodo-1-methyl-1H-pyrazole-5-carboxamide
Overview
Description
N-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-4-iodo-1-methyl-1H-pyrazole-5-carboxamide is a synthetic organic compound that belongs to the class of pyrazole derivatives. This compound is characterized by the presence of two pyrazole rings, one of which is substituted with an ethyl and a methyl group, while the other is substituted with an iodine atom and a carboxamide group. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-4-iodo-1-methyl-1H-pyrazole-5-carboxamide typically involves the following steps:
Formation of the Pyrazole Rings: The initial step involves the formation of the pyrazole rings through the reaction of appropriate hydrazines with 1,3-diketones under acidic or basic conditions.
Substitution Reactions: The ethyl and methyl groups are introduced through alkylation reactions using alkyl halides in the presence of a base.
Carboxamide Formation: The final step involves the formation of the carboxamide group through the reaction of the pyrazole derivative with an appropriate amine or amide under dehydrating conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-4-iodo-1-methyl-1H-pyrazole-5-carboxamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium azide or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium azide in dimethylformamide (DMF) at elevated temperatures.
Major Products Formed
Oxidation: Formation of corresponding pyrazole carboxylic acids.
Reduction: Formation of pyrazole derivatives with reduced functional groups.
Substitution: Formation of azido or thiol-substituted pyrazole derivatives.
Scientific Research Applications
N-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-4-iodo-1-methyl-1H-pyrazole-5-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in the treatment of various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-4-iodo-1-methyl-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects through the inhibition of certain enzymes or receptors, leading to the modulation of biochemical pathways involved in disease processes. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its involvement in the inhibition of protein kinases and other signaling molecules.
Comparison with Similar Compounds
N-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-4-iodo-1-methyl-1H-pyrazole-5-carboxamide can be compared with other similar compounds, such as:
(1-ethyl-5-methyl-1H-pyrazol-4-yl)methanol: A pyrazole derivative with a hydroxyl group instead of a carboxamide group.
N-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-N,1,3-trimethyl-1H-pyrazole-4-sulfonamide: A pyrazole derivative with a sulfonamide group.
N-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl][1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide: A pyrazole derivative with a triazolopyrimidine ring.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the iodine atom, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
N-(1-ethyl-5-methylpyrazol-4-yl)-4-iodo-2-methylpyrazole-3-carboxamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14IN5O/c1-4-17-7(2)9(6-14-17)15-11(18)10-8(12)5-13-16(10)3/h5-6H,4H2,1-3H3,(H,15,18) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLVLCJRAWGACHM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C(C=N1)NC(=O)C2=C(C=NN2C)I)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14IN5O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.